Enhanced Antitumor Activity of Rare Earth Complexes vs. Free Ligand
Rare earth metal complexes of 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid (the anhydrous form) exhibit superior suppression ratios against multiple tumor cell lines compared to the uncomplexed ligand (HL) [1]. The study demonstrates that the ligand itself serves as a baseline, and complexation with lanthanide ions enhances activity [1].
| Evidence Dimension | In vitro tumor cell suppression ratio |
|---|---|
| Target Compound Data | Complexes of target compound (as ligand) showed superior suppression ratios vs. free ligand |
| Comparator Or Baseline | Free ligand (HL) as baseline |
| Quantified Difference | Suppression ratios of complexes superior to HL; specific ratios not provided in abstract |
| Conditions | HL-60 (leukemia), BGC-823 (gastric), Hela (cervical), Bel-7402 (hepatic) cell lines; MTT and SRB assays |
Why This Matters
Demonstrates that this compound is a validated ligand scaffold for developing metal-based antitumor agents, where complexation enhances bioactivity relative to the free ligand.
- [1] Qu, J. Q., Wang, L. F., Liu, Y. Q., et al. (2006). Syntheses, Characterization and Antitumour Activities of Rare Earth Metal Complexes with 2-(((4,6-dimethyl)-2-Pyrimidinyl)thio)-Acetic Acid. Journal of Rare Earths, 24(1), 15-19. View Source
